

Azaperone N-Oxide: A Comprehensive Technical Dossier

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Compound of Interest

Compound Name: Azaperone N-Oxide

Cat. No.: B15289291

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Abstract

This technical guide provides a detailed overview of **Azaperone N-Oxide**, a derivative of the butyrophenone neuroleptic, Azaperone. Due to the limited availability of specific experimental data for **Azaperone N-Oxide**, this document combines known structural information with established principles of organic chemistry and pharmacology, alongside comparative data from structurally related compounds. This dossier covers the chemical structure, proposed synthesis, predicted physicochemical and spectroscopic properties, a potential analytical methodology, and the inferred pharmacological profile of **Azaperone N-Oxide**. All quantitative data are summarized in tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Chemical Identity

Azaperone N-Oxide is the N-oxidized derivative of Azaperone, a pyridinylpiperazine and butyrophenone agent. The N-oxidation is presumed to occur at the nitrogen atom of the piperazine ring that is attached to the butyrophenone moiety.

Table 1: Chemical Identification of **Azaperone N-Oxide**

Identifier	Value	Source
IUPAC Name	1-(4-fluorophenyl)-4-(1-oxido-4-pyridin-2-ylpiperazin-1-ium-1-yl)butan-1-one	[1]
CAS Number	66065-28-9	[1]
Molecular Formula	C ₁₉ H ₂₂ FN ₃ O ₂	[1]
Molecular Weight	343.40 g/mol	[1]
SMILES	[O-] [N+]1(CCCC(=O)c2ccc(F)cc2) CCN(CC1)c3ccccc3	[1]

Proposed Synthesis of Azaperone N-Oxide

A detailed experimental protocol for the synthesis of **Azaperone N-Oxide** is not publicly available. However, based on general methods for the N-oxidation of tertiary amines, a plausible synthetic route involves the direct oxidation of Azaperone using a suitable oxidizing agent, such as hydrogen peroxide.

Experimental Protocol: Synthesis of Azaperone N-Oxide

Materials:

- Azaperone (free base)
- Hydrogen peroxide (30% aqueous solution)
- Methanol (ACS grade)
- Dichloromethane (ACS grade)
- Saturated aqueous sodium bisulfite solution
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate

- Silica gel for column chromatography
- Ethyl acetate (for chromatography)
- Methanol (for chromatography)

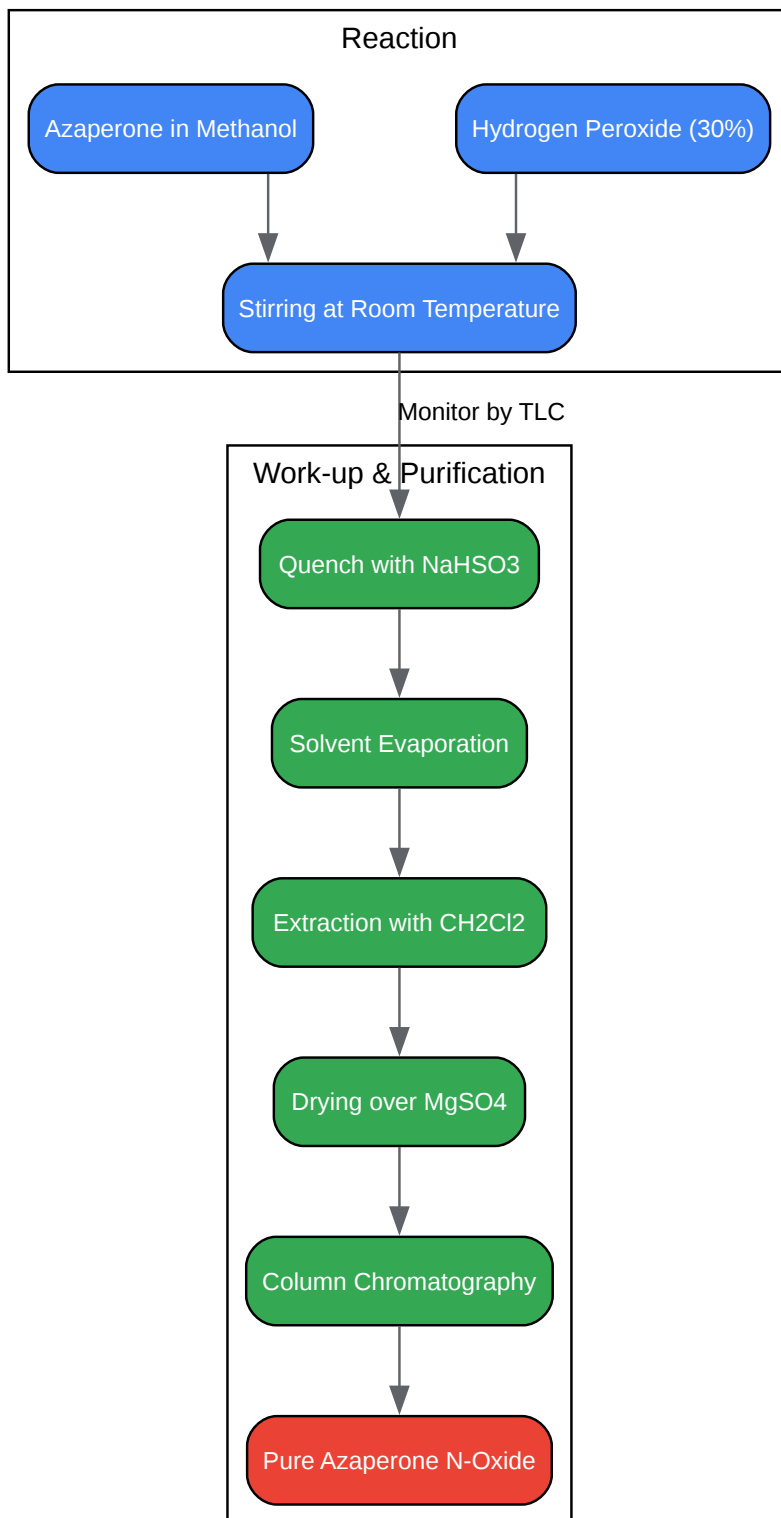
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve Azaperone (1.0 equivalent) in methanol.
- **Oxidation:** To the stirred solution, add hydrogen peroxide (30% aqueous solution, 2.0-3.0 equivalents) dropwise at room temperature. The reaction is exothermic and may require occasional cooling in an ice bath to maintain the temperature below 40°C.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and methanol as the mobile phase. The disappearance of the Azaperone spot and the appearance of a more polar spot corresponding to the N-oxide indicates reaction completion.
- **Quenching:** Upon completion, cautiously add a saturated aqueous solution of sodium bisulfite to quench the excess hydrogen peroxide. Stir for 30 minutes.
- **Work-up:** Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer.
- **Extraction:** Extract the aqueous layer with dichloromethane (3 x volumes).
- **Drying and Concentration:** Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Azaperone N-Oxide**.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in ethyl acetate.

- Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

Synthesis Workflow for Azaperone N-Oxide

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*Proposed synthesis workflow for **Azaperone N-Oxide**.*

Predicted Physicochemical and Spectroscopic Properties

Specific experimental data for the physicochemical and spectroscopic properties of **Azaperone N-Oxide** are not readily available. The following tables present predicted properties based on the known structure and data from analogous compounds.

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties of **Azaperone N-Oxide**

Property	Predicted Value/Information	Basis of Prediction
Melting Point	Likely higher than Azaperone (90-95°C) due to increased polarity.	General trend for N-oxides.
Solubility	More soluble in polar solvents (water, methanol) than Azaperone.	The N-oxide group increases polarity and hydrogen bonding capacity.
pKa	Expected to be lower than the corresponding amine in Azaperone.	N-oxidation decreases the basicity of the nitrogen atom.
LogP	Expected to be lower than Azaperone, indicating increased hydrophilicity.	The polar N-oxide group reduces lipophilicity.

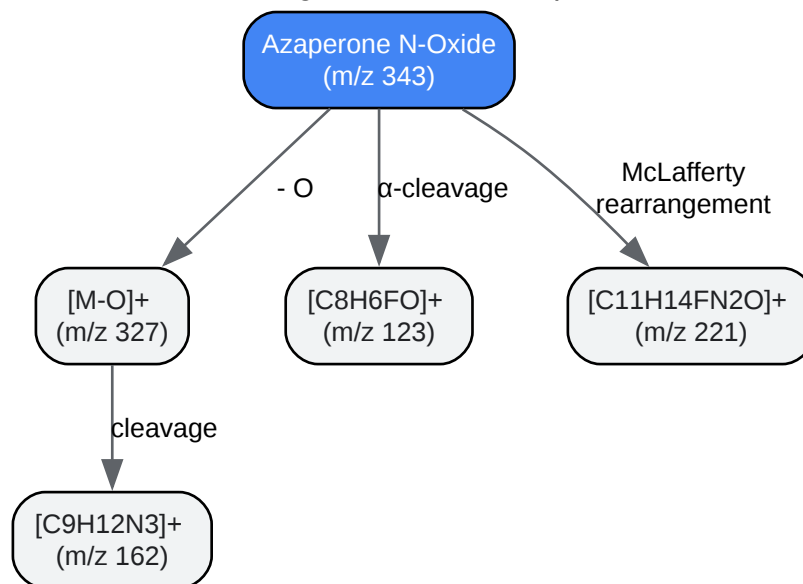
Predicted Spectroscopic Data

Table 3: Predicted Spectroscopic Data for **Azaperone N-Oxide**

Technique	Predicted Key Features	Rationale and Comparison to Analogs
^1H NMR	Protons on carbons adjacent to the N-oxide group (piperazine ring) will be deshielded (shifted downfield) compared to Azaperone. Aromatic protons of the pyridine and fluorophenyl rings will show minor shifts.	N-oxidation causes a downfield shift of α -protons. Similar effects are observed in other piperazine N-oxides.
^{13}C NMR	Carbons adjacent to the N-oxide group (piperazine ring) will be deshielded. Other carbon signals will be minimally affected.	The electron-withdrawing effect of the N-oxide group deshields adjacent carbon atoms.
IR Spectroscopy	A characteristic N-O stretching vibration is expected in the range of $950\text{--}970\text{ cm}^{-1}$. The C=O stretch of the butyrophenone will be present around 1680 cm^{-1} .	Pyridine N-oxide shows a strong N-O stretch around 1250 cm^{-1} , but for aliphatic amine oxides, this band is typically at a lower wavenumber.
Mass Spectrometry (EI)	The molecular ion peak (M^+) at m/z 343 should be observable. A characteristic fragment ion corresponding to the loss of an oxygen atom ($[\text{M}-16]^+$) at m/z 327 is expected. Other fragmentations will be similar to Azaperone, including cleavage of the butyrophenone side chain.	The $[\text{M}-16]^+$ fragment is a hallmark of N-oxides in mass spectrometry. Fragmentation of the butyrophenone moiety is a well-known pathway.

Predicted Mass Spectrometry Fragmentation Pathway

Predicted MS Fragmentation of Azaperone N-Oxide

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*Predicted major fragmentation pathways for **Azaperone N-Oxide**.*

Proposed Analytical Methodology

A validated analytical method for the simultaneous determination of Azaperone and its major metabolite, azaperol, in animal tissues using HPLC with UV detection has been reported. This method could be adapted for the analysis of **Azaperone N-Oxide**.

Experimental Protocol: HPLC Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μm).

Chromatographic Conditions (starting point for method development):

- Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., ammonium acetate) at a pH of approximately 7.
- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 20 µL.

Sample Preparation:

- Extraction: Homogenize the tissue sample and extract with a suitable organic solvent (e.g., acetonitrile or a mixture of hexane and ethyl acetate).
- Clean-up: Perform a solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances.
- Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

Validation Parameters to be Assessed:

- Specificity
- Linearity and Range
- Accuracy and Precision
- Limit of Detection (LOD) and Limit of Quantification (LOQ)
- Robustness

Inferred Pharmacological Profile and Signaling Pathways

The pharmacology of Azaperone is well-characterized; it acts as a dopamine D₂ receptor antagonist, leading to its neuroleptic and sedative effects. The introduction of the N-oxide group is expected to alter its pharmacokinetic and pharmacodynamic properties.

- Blood-Brain Barrier Permeability: The increased polarity of **Azaperone N-Oxide** will likely reduce its ability to cross the blood-brain barrier compared to Azaperone. This could result in

reduced central nervous system effects.

- Metabolism: **Azaperone N-Oxide** may be a metabolite of Azaperone in vivo. Conversely, it could also be reduced back to Azaperone by reductases in the body, acting as a prodrug.
- Receptor Binding: The affinity of **Azaperone N-Oxide** for dopamine receptors is unknown. The bulky and polar N-oxide group may sterically hinder binding to the receptor, potentially reducing its antipsychotic activity.

Further research is required to elucidate the specific pharmacological profile and signaling pathways affected by **Azaperone N-Oxide**.

Conclusion

Azaperone N-Oxide is a derivative of Azaperone with distinct predicted physicochemical properties due to the presence of the polar N-oxide functional group. While specific experimental data for this compound are scarce, this technical guide provides a comprehensive overview based on its known structure and established chemical principles. The proposed synthetic route, predicted spectroscopic characteristics, and analytical methodology serve as a valuable resource for researchers and drug development professionals interested in further investigating this compound. Future studies are warranted to experimentally validate these predictions and to fully characterize the pharmacological and toxicological profile of **Azaperone N-Oxide**.

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References

- 1. Investigations of some physiochemical properties of haloperidol which may affect its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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